Atrial Fibrillation Sinus Rhythm Restoration: Fenoxedil 72.3–74.4% vs. Quinidine ~42–46% in Cross-Study Comparison
In two independent clinical series, fenoxedil hydrochloride achieved sinus rhythm restoration rates substantially exceeding those reported contemporaneously for quinidine, the standard Class Ia antiarrhythmic of the era. Allal et al. (1984) reported 72.3% restoration in 112 atrial fibrillation patients [1]; Gérard et al. (1976) reported 74.4% in 78 AF patients, with four of four atrial flutter cases also converted [2]. In a contemporaneous double-blind evaluation (1973), quinidine achieved only 42.3–46.4% sinus rhythm restoration in chronic AF patients [3]. The absolute rate differences—approximately 26–32 percentage points in favour of fenoxedil—represent a clinically meaningful efficacy gap, though these are cross-study rather than head-to-head comparisons. Lidoflazine, another vasodilator-antiarrhythmic, converted 77% of 26 patients with chronic AF/flutter [4], but this sample is one-quarter the size of the fenoxedil cohorts, limiting the robustness of cross-drug inference.
| Evidence Dimension | Sinus rhythm restoration rate in atrial fibrillation patients |
|---|---|
| Target Compound Data | Fenoxedil: 72.3% (81/112 patients, Allal 1984); 74.4% (58/78 AF patients, Gérard 1976) |
| Comparator Or Baseline | Quinidine: 42.3% (practolol-quinidine group) and 46.4% (placebo-quinidine group) in 54 chronic AF patients (1973 double-blind trial); Lidoflazine: 77% (20/26 patients with chronic AF/flutter) |
| Quantified Difference | Fenoxedil exceeds quinidine by approximately 26–32 absolute percentage points; fenoxedil vs. lidoflazine difference is −2.6 to −4.7 percentage points but lidoflazine data derive from a substantially smaller cohort (n=26 vs. n=112) |
| Conditions | Hospitalised patients with atrial fibrillation of diverse aetiologies; fenoxedil chlorhydrate administered orally; studies conducted 1976–1984; quinidine comparator data from 1973 double-blind study |
Why This Matters
For procurement decisions involving antiarrhythmic reference compounds, fenoxedil's substantially higher AF conversion rate versus quinidine—on a larger evidence base than lidoflazine—positions it as a quantitatively differentiated candidate for experimental models of rhythm control, though the absence of a direct head-to-head trial must be acknowledged.
- [1] Allal J, Bonneau A, Poupet JY, Barraine R, Rousseau G. [Treatment of atrial fibrillation with fenoxedil hydrochloride. Apropos of 112 cases]. Arch Mal Coeur Vaiss. 1984 Jan;77(1):85-91. PMID: 6422897. View Source
- [2] Gérard R, Porte L, Luccioni R, Balansard P, Jullien G, Lévy S, Gatau-Pelanchon J, Duport G. [Treatment of rhythm disorders by fenoxedil hydrochloride]. Arch Mal Coeur Vaiss. 1976 Nov;69(11):1179-89. PMID: 64236. View Source
- [3] Double-Blind Evaluation of Practolol and Quinidine in the Treatment of Chronic Atrial Fibrillation. Cardiology. 1973. 54 patients randomised into two groups; sinus rhythm restored in 42.3% and 46.4% respectively. View Source
- [4] [Antiarrhythmic properties of lidoflazine in the therapy of auricular fibrillation and flutter (clinical studies of 26 patients)]. PubMed. Successful conversion to sinus rhythm in 20/26 patients (77%). View Source
